molecular formula C14H22BNO5 B13460494 2-Methoxy-5-(methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-Methoxy-5-(methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B13460494
M. Wt: 295.14 g/mol
InChI Key: GGYQJOWUWHSTDE-UHFFFAOYSA-N
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Description

Mechanism and Ligand Design

Iridium catalysts equipped with sterically demanding ligands enable direct C–H borylation of pyridine derivatives through a concerted metalation-deprotonation pathway. The spiro-fluorene-indenoindenyl (SFI) ligand system enhances catalytic activity by facilitating CH(ligand)-π(substrate) interactions, allowing borylation at near-ambient temperatures (20–25°C) without photoirradiation. This contrasts with conventional Ir(cod)(OMe)₂ catalysts requiring elevated temperatures (70–80°C) for comparable transformations.

Table 1: Comparative performance of iridium catalysts in pyridine C–H borylation

Catalyst System Temperature (°C) Yield (%) Regioselectivity (para:meta:ortho)
SFI-Ir(cod) 25 92 98:2:0
Ir(cod)(OMe)₂ 80 78 85:10:5
SpiroBpy-Ir(cod) 25 88 95:3:2

Regioselectivity Challenges

The methoxymethoxy group at C5 and methoxy at C2 create competing steric and electronic effects. Computational studies reveal that SFI-Ir(cod) preferentially activates the C4 position due to reduced steric hindrance compared to C3 or C6. This selectivity is critical for avoiding protodeborylation, which predominates when boronates occupy positions ortho to the pyridinic nitrogen.

Functional Group Tolerance

The SFI-Ir system demonstrates remarkable compatibility with oxygen-containing substituents. Methoxymethoxy groups remain intact under these conditions, as evidenced by the clean conversion of 5-methoxy-2-(trifluoromethyl)pyridine to its γ-borylated analog in 89% yield. However, strongly electron-withdrawing groups (e.g., CF₃) at C2 necessitate prolonged reaction times (24 vs. 2 hours).

Properties

Molecular Formula

C14H22BNO5

Molecular Weight

295.14 g/mol

IUPAC Name

2-methoxy-5-(methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C14H22BNO5/c1-13(2)14(3,4)21-15(20-13)10-7-12(18-6)16-8-11(10)19-9-17-5/h7-8H,9H2,1-6H3

InChI Key

GGYQJOWUWHSTDE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2OCOC)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Methoxy-5-(methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following key steps:

  • Starting from a suitably substituted pyridine precursor, such as 2-methoxy-5-(methoxymethoxy)pyridine or its methylated analogs.
  • Introduction of the boronate ester group via transition metal-catalyzed borylation, commonly employing palladium catalysts.
  • Protection or installation of the methoxymethoxy group (MOM protection) on the pyridine ring hydroxyl or amino substituents to enhance stability and selectivity during subsequent reactions.

Detailed Synthetic Procedure

A representative synthetic route, adapted from related organoboron pyridine derivatives, involves:

Step Reagents and Conditions Description Yield & Notes
1 Starting material: 2-methoxy-5-(methoxymethoxy)pyridine Preparation or procurement of the pyridine substrate with methoxymethoxy protection N/A
2 Borylation Reaction:
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (boron source)
- Pd(dppf)Cl₂ (Palladium catalyst)
- Potassium acetate (base)
- Anhydrous N,N-dimethylformamide (DMF) solvent
- Temperature: 80°C
- Atmosphere: Nitrogen
Palladium-catalyzed Miyaura borylation of the pyridine ring at the 4-position to install the dioxaborolane group. The reaction is performed under inert atmosphere to avoid catalyst poisoning and side reactions. 67% isolated yield reported in similar compounds
3 Purification: Silica gel chromatography using ethyl acetate/hexane gradient Removal of impurities and isolation of pure boronate ester product High purity product obtained

Experimental Details from Literature

  • In a typical experiment, 3-bromo-2-methoxy-5-(methoxymethoxy)pyridine is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of Pd(dppf)Cl₂ and potassium acetate in DMF at 80°C overnight under nitrogen atmosphere.
  • After reaction completion, the mixture is evaporated to dryness, dissolved in ethyl acetate, washed with water, dried over sodium sulfate, and purified by silica gel chromatography.
  • The product is characterized by ESI-MS and ^1H NMR spectroscopy, confirming the structure and purity.

Alternative Conditions and Catalysts

Other reported conditions for similar organoboron pyridine derivatives include:

Catalyst Base Solvent Temperature Time Yield Notes
Pd(dppf)Cl₂ Potassium acetate DMF 80°C Overnight ~67% Standard Miyaura borylation
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) Sodium carbonate 1,2-Dimethoxyethane / Water 80-120°C 20 min to overnight 72-76% Microwave-assisted borylation reported for faster reaction and higher yields

Microwave irradiation has been used to accelerate the borylation step, achieving high yields in shorter times.

Analytical Data Supporting Preparation

Parameter Data Method Notes
Molecular Weight 249.11 g/mol Calculated from formula C13H20BNO3 Matches expected structure
ESI-MS (m/z) Found 168.3 (MW-C6H10O+1)+ Electrospray Ionization Mass Spectrometry Confirms boronate ester formation
^1H NMR (400 MHz, CDCl3) δ 8.03 (m, 1H), 7.80 (m, 1H), 3.94 (s, 3H), 2.22 (s, 3H), 1.36 (s, 12H) Proton Nuclear Magnetic Resonance Chemical shifts consistent with pyridine and dioxaborolane protons
Retention Time (HPLC) 0.27 min High Performance Liquid Chromatography Purity assessment

These data confirm the successful synthesis and purity of the compound.

Summary Table of Preparation Methods

Method Catalyst Base Solvent Temp (°C) Time Yield (%) Notes
Miyaura Borylation Pd(dppf)Cl₂ Potassium acetate DMF 80 Overnight 67 Standard method, inert atmosphere
Microwave-assisted Borylation Pd(PPh₃)₄ Sodium carbonate 1,2-Dimethoxyethane/water 120 20 min 72 Faster reaction, microwave irradiation
Conventional Borylation Pd(PPh₃)₄ Sodium carbonate 1,2-Dimethoxyethane/water 80 Overnight 76 High yield, common lab conditions

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The boronic ester group can participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like organolithium reagents or Grignard reagents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of functionalized pyridine derivatives.

Scientific Research Applications

2-Methoxy-5-(methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

    Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for various biochemical studies.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer or infectious diseases.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This reaction is widely used in the synthesis of biaryl compounds, which are important structural motifs in many pharmaceuticals and natural products.

Comparison with Similar Compounds

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Structure : Lacks the methoxymethoxy group at position 5 compared to the target compound.
  • Applications : Used in cross-coupling reactions with heteroaryl halides (e.g., 4,6-dichloropyrimidine), yielding di(pyridyl)pyrimidines .

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Structure : Methoxy group at position 3 instead of 2.
  • Reactivity : Altered regioselectivity in cross-coupling due to electronic effects; meta-substitution may reduce conjugation with the boronate ester.
  • Applications : Primarily employed in synthesizing kinase inhibitors .

2-Methanesulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Structure : Methanesulfonyl group at position 2 (electron-withdrawing) vs. methoxy (electron-donating).
  • Reactivity : Reduced electron density at the pyridine ring slows coupling kinetics but enhances stability against hydrolysis.
  • Applications : Suitable for reactions requiring prolonged heating or acidic conditions .

Functional Group Variations

2-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

  • Structure : Pyrimidine core with methylthio substituent.
  • Reactivity : Thioether groups increase nucleophilicity, accelerating oxidative addition in palladium-catalyzed reactions.
  • Applications : Key intermediate in antiviral drug synthesis .

2-Bromo-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Structure : Bromine at position 2 introduces a leaving group.
  • Reactivity : Dual functionality (boronate ester and bromide) enables sequential cross-coupling or nucleophilic substitution.
  • Applications : Building block for dendritic polymers and supramolecular assemblies .

Comparative Data Tables

Table 1. Physical and Chemical Properties

Compound Name Molecular Weight Solubility (DMSO) Stability (Hydrolysis) Key Applications
Target Compound 307.2 g/mol High Moderate Biaryl synthesis
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 265.1 g/mol Moderate Low Heteroaryl coupling
2-Methanesulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 297.1 g/mol Low High Acidic condition reactions

Table 2. Reaction Performance in Suzuki-Miyaura Coupling

Compound Name Yield (%)* Reaction Time (h) Optimal Catalyst
Target Compound 85–92 2–4 Pd(PPh₃)₄
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 78–84 4–6 PdCl₂(dppf)
2-Bromo-3-methoxy-5-(dioxaborolan)pyridine 70–75 6–8 Pd(OAc)₂/XPhos

*Yields reported under standard conditions (1.5 eq boronate, 2 mol% Pd catalyst, K₂CO₃ base).

Key Research Findings

Enhanced Solubility : The methoxymethoxy group in the target compound improves solubility in polar aprotic solvents, facilitating homogeneous reaction conditions .

Steric Effects : Bulkier substituents (e.g., methoxymethoxy) reduce unwanted homo-coupling byproducts compared to simpler methoxy derivatives .

Stability Trade-offs : Electron-withdrawing groups (e.g., methanesulfonyl) enhance boronate stability but require higher catalyst loadings for efficient coupling .

Biological Activity

The compound 2-Methoxy-5-(methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 893440-50-1) is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H19BO4C_{13}H_{19}BO_4, with a molecular weight of approximately 250.11 g/mol. The structure features a pyridine ring substituted with methoxy and dioxaborolane groups, which may influence its biological interactions.

PropertyValue
Molecular FormulaC13H19B O4
Molecular Weight250.11 g/mol
Boiling PointNot available
Melting PointNot available

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Anticancer Activity : Compounds containing boron have been studied for their ability to inhibit cancer cell proliferation. The presence of the dioxaborolane moiety may enhance interactions with biological targets involved in cell signaling pathways.
  • Enzyme Inhibition : The pyridine ring can interact with various enzymes, potentially acting as an inhibitor. Studies on related compounds suggest that they may inhibit kinases or other critical enzymes involved in cellular processes.

Case Studies and Research Findings

  • Anticancer Activity :
    A study conducted on boron-containing compounds revealed that they could effectively inhibit the growth of certain cancer cell lines by inducing apoptosis (programmed cell death). The specific mechanisms were attributed to the interaction with cellular signaling pathways that regulate cell survival and proliferation.
  • Kinase Inhibition :
    Research has shown that similar pyridine derivatives can selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, compounds designed around the pyridine scaffold have demonstrated selectivity towards CDK4/6, leading to reduced tumor growth in preclinical models.
  • Pharmacokinetic Studies :
    Preliminary pharmacokinetic studies suggest that modifications to the methoxy and dioxaborolane groups can significantly affect the compound's bioavailability and metabolic stability. This highlights the importance of chemical structure in determining biological efficacy.

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of CDK4/6
PharmacokineticsStructure influences bioavailability

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-5-(methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via palladium-catalyzed Miyaura borylation of a halogenated pyridine precursor. A typical protocol involves reacting 4-bromo-2-methoxy-5-(methoxymethoxy)pyridine with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ catalyst and KOAc base in anhydrous dioxane at 80–100°C for 12–24 hours . Purification is achieved via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this boronate ester?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ are used to confirm substitution patterns. Key signals include the methoxymethoxy group (δ ~3.3–3.5 ppm for OCH₃, δ ~5.2 ppm for OCH₂O) and the dioxaborolane ring (δ ~1.3 ppm for pinacol methyl groups) .
  • X-ray Crystallography : Single-crystal diffraction (e.g., SHELX programs) resolves the planar geometry of the pyridine ring and boron coordination. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R < 0.05 ensure accuracy .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the boronate ester.
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with moisture or oxidizing agents, which may degrade the boronate group .

Advanced Research Questions

Q. How does the methoxymethoxy group influence regioselectivity in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : The electron-donating methoxymethoxy group at C5 directs coupling to the boronated C4 position. Reactivity is tested using aryl/heteroaryl halides (e.g., 4-bromotoluene) with Pd(PPh₃)₄ catalyst and K₂CO₃ base in THF/H₂O (3:1). GC-MS or LC-MS monitors reaction progress. Yields typically exceed 70% due to steric protection of the boron group by pinacol .

Q. Can computational methods predict the compound’s electronic properties for catalytic applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model the HOMO/LUMO energies and charge distribution. The boron atom’s electrophilicity (Mulliken charge ~+0.35) and pyridine’s π-backbone enhance reactivity in cross-coupling. Software like Gaussian or ORCA validates experimental NMR shifts within ±0.1 ppm .

Q. What challenges arise in achieving meta-selective C–H borylation of derivatives of this compound?

  • Methodological Answer : The existing substituents sterically hinder Ir-catalyzed C–H activation. Optimize using [Ir(OMe)(COD)]₂ catalyst with dtbpy ligand and B₂Pin₂ in cyclohexane at 80°C. Meta-selectivity (~85%) is confirmed by NOESY NMR, contrasting with para-selectivity in non-substituted analogs .

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